3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a nitrile oxide intermediate, which is generated in situ from the corresponding hydroximoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4-methylpiperidin-4-yl)oxazole
- 3-Methyl-5-(4-methylpiperidin-4-yl)thiadiazole
- 3-Methyl-5-(4-methylpiperidin-4-yl)triazole
Uniqueness
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of both an oxadiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
XPNWLCXGUBWJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNCC2)C |
Origin of Product |
United States |
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